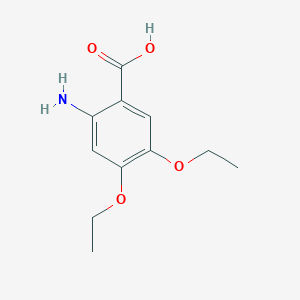

2-Amino-4,5-diethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,5-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWHLXSXBEBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406268 | |

| Record name | 2-amino-4,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-72-2 | |

| Record name | 2-amino-4,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound that holds significance as a versatile intermediate in the synthesis of various molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, characterized by a benzoic acid core substituted with an amino group and two ethoxy moieties, imparts specific chemical properties that are of interest for drug design and development. The presence of the ethoxy groups, as opposed to the more common methoxy groups, is suggested to enhance solubility and reactivity, making it a valuable building block for creating novel therapeutic agents.[1]

This technical guide provides a consolidated overview of the known and computationally predicted physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers, offering essential data for experimental design, computational modeling, and the strategic development of new chemical entities. The guide also includes detailed, standardized experimental protocols for the determination of these key properties.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the available experimental data and computationally predicted values for this compound. It is critical to note that experimentally verified data for this compound is limited in the public domain. Therefore, several important parameters have been estimated using established computational algorithms. These predicted values should be considered as a preliminary guide, pending experimental verification.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | N/A | - |

| Synonyms | 4,5-Diethoxy-anthranilic acid | N/A | [1] |

| CAS Number | 20197-72-2 | Experimental | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄ | Experimental | [1][2] |

| Molecular Weight | 225.24 g/mol | Experimental | [1][2] |

| Appearance | Tan crystalline powder | Experimental | [1] |

| Melting Point | 140 - 145 °C | Experimental | [1] |

| Boiling Point | 386.7 ± 42.0 °C at 760 mmHg | Predicted | ChemAxon |

| Water Solubility | 0.89 g/L at 25°C | Predicted | ChemAxon |

| pKa (Acidic) | 2.45 (most acidic) | Predicted | ChemAxon |

| pKa (Basic) | 4.78 (most basic) | Predicted | ChemAxon |

| LogP | 1.85 | Predicted | ChemAxon |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties outlined above. These protocols represent standard and widely accepted laboratory practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid transitions to a liquid state, which is a key indicator of purity.

-

Apparatus : Digital melting point apparatus, sealed capillary tubes, thermometer, mortar and pestle.

-

Procedure :

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the powdered sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

To establish an approximate melting point, first perform a rapid determination by heating at a rate of 10-20 °C/min.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slow, controlled rate of 1-2 °C/min.

-

Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

-

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in an aqueous medium at equilibrium.

-

Apparatus : Analytical balance, screw-capped vials or flasks, constant temperature orbital shaker or water bath, filtration system (e.g., syringe filters with low analyte binding), a calibrated analytical instrument for quantification such as HPLC-UV or LC-MS.

-

Procedure :

-

Add an excess amount of solid this compound to a vial containing a precise volume of buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

-

After agitation, allow the vials to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot to remove any microscopic particulate matter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated and calibrated analytical method.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant(s) of the ionizable groups in the molecule by monitoring pH changes during titration with a strong acid or base.

-

Apparatus : Calibrated pH meter with a suitable electrode, temperature probe, automated or manual burette, jacketed titration vessel, magnetic stirrer.

-

Procedure :

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is a limiting factor, but its effect on pKa must be considered.

-

Place the solution in the titration vessel, add a magnetic stir bar, and immerse the pH electrode and temperature probe.

-

Titrate the solution with a standardized titrant (e.g., 0.1 M HCl to determine basic pKa, followed by 0.1 M NaOH to determine acidic pKa). Add the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Generate a titration curve by plotting the measured pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the curve, which correspond to the pH at the half-equivalence points. Derivative plots (dpH/dV) can be used to accurately locate the equivalence points.

-

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient (P) of a compound between two immiscible liquid phases, providing a measure of its lipophilicity.

-

Apparatus : Analytical balance, screw-capped centrifuge tubes, vortex mixer, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure :

-

Prepare mutually saturated solvents by vigorously mixing n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4) and allowing them to separate overnight.

-

Prepare a stock solution of this compound in one of the phases.

-

In a centrifuge tube, add precise volumes of the n-octanol and aqueous phases (e.g., 5 mL of each).

-

Add a small, known amount of the compound stock solution to the tube.

-

Seal the tube and agitate it vigorously using a vortex mixer for several minutes to facilitate partitioning.

-

Place the tube in a constant temperature environment and allow it to rest until the two phases have completely separated. Centrifugation at a low speed can be used to accelerate this separation.

-

Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Mandatory Visualization

The following diagram provides a clear, logical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method, a fundamental experiment for characterizing drug candidates.

Caption: A logical workflow for LogP determination via the shake-flask method.

References

Spectroscopic Data for 2-Amino-4,5-diethoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

2-Amino-4,5-diethoxybenzoic acid is an aromatic organic compound of interest in medicinal chemistry and materials science due to its structural motifs. The presence of an anthranilic acid core substituted with two ethoxy groups suggests its potential as a building block in the synthesis of various heterocyclic systems and as a precursor for novel pharmaceutical agents. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. However, a thorough literature and database search reveals a significant gap in the publicly available spectroscopic data for this specific molecule.

Data Unavailability for this compound

Extensive searches of chemical databases, scientific literature, and supplier catalogs did not yield any experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound. This suggests that the compound is either not widely synthesized or that its characterization data has not been published in accessible forums.

Spectroscopic Data for the Analog: 2-Amino-4,5-dimethoxybenzoic Acid

For the benefit of researchers working with related structures, this section provides a summary of the available spectroscopic data for the well-documented analog, 2-Amino-4,5-dimethoxybenzoic acid. It is crucial to note that while structurally similar, the substitution of methoxy groups with ethoxy groups will lead to distinct differences in the spectroscopic data, particularly in the chemical shifts and coupling patterns observed in NMR spectroscopy, and the vibrational modes in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR data for 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | Singlet | 1H | Aromatic C-H |

| 6.17 | Singlet | 1H | Aromatic C-H |

| 3.91 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.86 | Singlet | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4,5-dimethoxybenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 168.0 (approx.) | Carboxylic Acid Carbonyl (C=O) |

| 150.0 - 155.0 | Aromatic C-O |

| 140.0 - 145.0 | Aromatic C-N |

| 110.0 - 120.0 | Aromatic C-H |

| 100.0 - 105.0 | Aromatic C-H |

| 55.0 - 56.0 | Methoxy (-OCH₃) |

Note: The exact chemical shifts for ¹³C NMR can vary depending on the solvent and experimental conditions. The values presented are approximate based on typical ranges for such functional groups.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Amino-4,5-dimethoxybenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (Amino group) |

| 3300 - 2500 | O-H | Stretching (Carboxylic acid) |

| 1700 - 1680 | C=O | Stretching (Carboxylic acid) |

| 1620 - 1580 | C=C | Stretching (Aromatic ring) |

| 1250 - 1200 | C-O | Stretching (Aryl ether) |

Mass Spectrometry (MS) Data

The expected molecular weight of 2-Amino-4,5-dimethoxybenzoic acid (C₉H₁₁NO₄) is approximately 197.19 g/mol . Mass spectrometry would typically show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.

Experimental Protocols

As no specific experimental data for this compound was found, a generalized protocol for the acquisition of spectroscopic data for a similar solid organic compound is provided below.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable method such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound would follow a systematic approach to confirm its structure.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While this compound represents a molecule of potential interest, there is a notable absence of its spectroscopic data in the public domain. This guide has highlighted this data gap and, for comparative and illustrative purposes, has provided the available spectroscopic information for the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid. Researchers intending to work with this compound will likely need to perform a de novo synthesis and a full suite of spectroscopic analyses to confirm its structure and purity. The generalized protocols and logical workflow provided herein offer a foundational approach for such an endeavor.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Amino-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 2-Amino-4,5-diethoxybenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds, such as 2-Amino-4,5-dimethoxybenzoic acid. This guide also outlines detailed experimental protocols for NMR analysis and explores the role of anthranilic acid derivatives in relevant signaling pathways.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous compounds and theoretical calculations. The chemical shifts for the ethoxy groups are estimated based on standard values, while the aromatic proton and carbon shifts are expected to be similar to those of 2-Amino-4,5-dimethoxybenzoic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-3 | ~6.3 | s | 1H | - |

| H-6 | ~7.2 | s | 1H | - |

| -OCH₂CH₃ (x2) | ~4.0 | q | 4H | ~7.0 |

| -OCH₂CH₃ (x2) | ~1.4 | t | 6H | ~7.0 |

| -NH₂ | ~4.5-5.5 | br s | 2H | - |

| -COOH | ~10-12 | br s | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~110 |

| C-2 | ~150 |

| C-3 | ~98 |

| C-4 | ~148 |

| C-5 | ~140 |

| C-6 | ~115 |

| -C=O | ~170 |

| -OCH₂CH₃ (x2) | ~64 |

| -OCH₂CH₃ (x2) | ~15 |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra of aromatic amino acids like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for this type of compound include Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).[1] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those in the amino and carboxylic acid groups.[2]

-

Dissolution : Gently vortex or sonicate the mixture to ensure the complete dissolution of the sample.[2] If the sample is not readily soluble, gentle heating may be applied.

-

Transfer : Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional) : If any solid particulates are visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to the NMR tube.[1]

NMR Data Acquisition

-

Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming : The instrument's field frequency will be locked onto the deuterium signal of the solvent. The magnetic field will then be shimmed to achieve homogeneity.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Number of Scans : Typically 16 to 64 scans for good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-5 seconds between scans.

-

Referencing : The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled ¹³C experiment.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay : A relaxation delay of 2-5 seconds.

-

Referencing : The chemical shifts are referenced to the solvent peak.

-

Signaling Pathways

Derivatives of anthranilic acid, the parent compound of this compound, are known to be involved in various biological signaling pathways. Their roles can range from being precursors in biosynthetic pathways to acting as modulators of enzyme activity.

One notable area of interest is their involvement in pathways related to inflammation and cancer. Anthranilic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of signaling cascades like the Hedgehog and mitogen-activated protein kinase (MAPK) pathways.

Below is a simplified representation of a hypothetical workflow for screening anthranilic acid derivatives for their potential as enzyme inhibitors.

Caption: A diagram illustrating a typical drug discovery workflow for developing enzyme inhibitors from anthranilic acid derivatives.

This in-depth guide provides a foundational understanding of the NMR characteristics of this compound for researchers and professionals in the field. The provided protocols and pathway visualizations aim to facilitate further research and development involving this and related compounds.

References

A Technical Guide to the Infrared and Mass Spectrometry of 2-Amino-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 2-Amino-4,5-diethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopy to present a predictive analysis. It includes detailed experimental protocols for acquiring spectroscopic data and visualizes key analytical workflows and fragmentation pathways.

Predicted Spectroscopic Data

The following sections detail the anticipated IR absorption frequencies and mass spectrometry fragmentation patterns for this compound. These predictions are based on the known behavior of its constituent functional groups (aromatic amine, carboxylic acid, and ether) and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for its various functional groups. The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer and intramolecularly with the ortho-amino group, will lead to broad and shifted absorption bands.

Table 1: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3300 | Medium | N-H (Amino) | Asymmetric & Symmetric Stretch |

| 3300 - 2500 | Strong, Broad | O-H (Carboxylic Acid) | Stretching (H-bonded) |

| 3000 - 2850 | Medium-Weak | C-H (Alkyl) | Stretching |

| ~1700 | Strong | C=O (Carboxylic Acid) | Stretching |

| 1620 - 1580 | Medium-Strong | N-H / Aromatic C=C | Scissoring / Ring Stretch |

| 1500 - 1400 | Medium | Aromatic C=C | Ring Stretch |

| 1300 - 1200 | Strong | C-O (Aryl Ether) | Asymmetric Stretch |

| 1250 - 1000 | Strong | C-O (Carboxylic Acid) | Stretching |

| ~1040 | Medium-Strong | C-O (Alkyl Ether) | Symmetric Stretch |

| 900 - 690 | Medium-Strong | C-H (Aromatic) | Out-of-Plane Bending |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound (Molecular Weight: 225.24 g/mol ) is expected to produce a distinct fragmentation pattern. Aromatic carboxylic acids typically show an intense molecular ion peak and characteristic losses of radicals like •OH and •COOH.[1] The presence of ethoxy groups will introduce additional fragmentation pathways involving the loss of ethyl and ethylene fragments.

Table 2: Predicted Major Fragment Ions in EI-Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss | Notes |

| 225 | [M]⁺• | - | Molecular Ion |

| 208 | [M - •OH]⁺ | •OH (17) | Loss of hydroxyl radical from the carboxylic acid. |

| 197 | [M - C₂H₄]⁺• | C₂H₄ (28) | McLafferty-type rearrangement from an ethoxy group. |

| 180 | [M - •COOH]⁺ | •COOH (45) | Loss of the carboxyl group. |

| 152 | [M - •COOH - C₂H₄]⁺ | •COOH, C₂H₄ (73) | Subsequent loss of ethylene from the m/z 180 fragment. |

Experimental Protocols

The following are generalized protocols for obtaining high-quality IR and mass spectra for a solid organic compound like this compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing solid powder samples directly without extensive preparation.[2]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[3] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[4]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a background subtraction. The resulting spectrum should be baseline corrected and peak-picked if necessary.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

Electron Ionization-Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the structural elucidation of volatile and thermally stable organic compounds.[5]

-

Sample Preparation: Ensure the this compound sample is pure and dry. Dissolve a small amount (~1 mg) in a minimal volume of a volatile solvent (e.g., methanol or dichloromethane). Alternatively, for direct insertion probe analysis, a few micrograms of the solid can be used.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. For standard EI analysis, the electron energy is set to 70 eV.[6] The ion source temperature is typically set between 200-250°C.

-

Sample Introduction:

-

Direct Insertion Probe: Load a small amount of the solid sample into a capillary tube and insert it into the probe. Insert the probe into the mass spectrometer's vacuum lock. Gradually heat the probe to volatilize the sample into the ion source.

-

Gas Chromatography (GC-MS): Inject the prepared solution into the GC. The compound will be separated from any impurities on the column and elute directly into the MS ion source.

-

-

Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded by the 70 eV electron beam, causing ionization and subsequent fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical characterization using IR and MS.

Predicted Fragmentation Pathway

This diagram shows the predicted primary fragmentation pathway for this compound under Electron Ionization.

Caption: Predicted EI-MS fragmentation of this compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

2-Amino-4,5-diethoxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of a specific aminobenzoic acid derivative. The following sections summarize its chemical properties, synthesis protocols, and other relevant data for research and development applications.

Core Compound Information

Initial searches for "2-Amino-4,5-diethoxybenzoic acid" did not yield a specific CAS number or molecular weight. The available scientific literature and chemical databases predominantly feature the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid . All data presented in this guide pertains to this methoxy-substituted compound.

Chemical and Physical Properties

The quantitative data for 2-Amino-4,5-dimethoxybenzoic acid is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 5653-40-7 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 197.19 g/mol | [1][2][3][4][6][7][8] |

| Molecular Formula | C9H11NO4 | [1][2][3][6][7][8] |

| Synonyms | 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid | [4][8] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Melting Point | 169-173 °C (decomposes) | [4][6] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid are crucial for its application in further research. Below are cited experimental protocols.

Synthesis from Methyl-4,5-dimethoxy-2-nitro-benzoate

A common synthesis route involves the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[2][3][5]

Experimental Workflow

Caption: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

Applications in Research and Development

2-Amino-4,5-dimethoxybenzoic acid serves as a key intermediate in the synthesis of various organic compounds.[6][9] It is particularly noted for its use in the pharmaceutical industry as a precursor or intermediate in the development of therapeutic agents.[1] While its anti-inflammatory and antioxidant properties have been studied, the specific mechanisms of action are dependent on the final synthesized pharmaceutical product.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 4. 2-氨基-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-amino-4,5-dimethoxybenzoic acid [stenutz.eu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. nbinno.com [nbinno.com]

Solubility and melting point of 2-Amino-4,5-diethoxybenzoic acid

An In-depth Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "2-Amino-4,5-diethoxybenzoic acid" did not yield any results. The following guide is based on the closely related and commonly available compound, 2-Amino-4,5-dimethoxybenzoic acid (CAS No. 5653-40-7) , which is presumed to be the intended subject of the query.

Core Properties

2-Amino-4,5-dimethoxybenzoic acid is a multifaceted intermediate compound utilized in a range of applications including organic synthesis, and the manufacturing of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block is primarily due to the presence of an amino group, two methoxy groups, and a carboxylic acid group on a benzene ring, which allows for diverse chemical modifications.[3]

Physicochemical Data

A summary of the key quantitative data for 2-Amino-4,5-dimethoxybenzoic acid is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 169-173 °C (decomposes) | [1][4] |

| 171 °C | [5] | |

| Boiling Point | 334.28 °C (estimate) | [4] |

| Molecular Weight | 197.19 g/mol | |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| pKa | 2.35 ± 0.10 (Predicted) | [1] |

| Density | 1.3075 g/cm³ (estimate) | [4] |

Solubility Profile

Qualitative solubility data indicates the compound's behavior in various common laboratory solvents.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][2][4] |

| Methanol | Soluble | [1][2] |

| Acetonitrile | Slightly Soluble | [1] |

| DMSO | Slightly Soluble | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-4,5-dimethoxybenzoic acid.

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

A general and widely cited method for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid involves the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[6][7]

Step 1: Hydrolysis of Methyl-4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (KOH) pellets (48.13 g, 0.729 mol, 85% purity) are dissolved in 250 ml of ice water.

-

To this clear solution, 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate is added.

-

The resulting green suspension is heated to 70 °C, during which the solution turns dark red.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solution is cooled to room temperature.

-

The pH is adjusted to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid, forming a red suspension.[6][7]

Step 2: Hydrogenation

-

The red suspension is hydrogenated using 1 g of 10% Palladium on carbon (Pd/C) as a catalyst.

-

The reaction is carried out at 50 °C under a pressure of 3.5 bar until the reaction ceases.[6][7]

Step 3: Isolation and Purification

-

The hydrogenation solution is filtered to remove the catalyst.

-

Under an inert gas atmosphere, the pH of the filtrate is adjusted to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid, resulting in a light green suspension.

-

The suspension is stirred for 30 minutes at room temperature, then cooled to 5 °C and stirred for an additional 30 minutes.

-

The product is collected by filtration.

-

The collected solid is washed with two portions of 125 ml of ice water (total of 250 ml).

-

The final product is dried in a vacuum oven at 55 °C for 12 hours, yielding light gray crystals.[6][7]

Determination of Melting Point

The melting point of 2-Amino-4,5-dimethoxybenzoic acid is determined using a standard laboratory melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For this compound, decomposition is also noted.

Determination of Solubility

The qualitative solubility of 2-Amino-4,5-dimethoxybenzoic acid can be determined by the following procedure for each solvent:

-

Add a small, measured amount of the solute (e.g., 10 mg) to a known volume of the solvent (e.g., 1 ml) in a test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves, it is classified as "soluble." If some solid remains, it is "slightly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.

Logical and Experimental Workflows

The synthesis of 2-Amino-4,5-dimethoxybenzoic acid is a well-defined experimental workflow. The following diagram illustrates the key stages of this process.

Caption: Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Biological Context and Signaling

While 2-Amino-4,5-dimethoxybenzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals, specific signaling pathways in which this compound is a key modulator are not extensively documented in the reviewed literature. However, as an amino acid derivative, its broader chemical class is central to cellular signaling. Amino acids are known to be crucial regulators of the mTOR (mammalian target of rapamycin) signaling pathway, which is a master regulator of cell growth, proliferation, and metabolism. The mTOR pathway is activated by amino acids, leading to downstream effects on protein synthesis and autophagy.[8][9] It is plausible that synthetic derivatives could be designed to interact with components of such pathways for therapeutic purposes.

References

- 1. 2-Amino-4,5-dimethoxybenzoic acid CAS#: 5653-40-7 [m.chemicalbook.com]

- 2. 2-Amino-4,5-dimethoxybenzoic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. a2bchem.com [a2bchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-amino-4,5-dimethoxybenzoic acid [stenutz.eu]

- 6. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-4,5-disubstituted Benzoic Acids: Focus on the Methoxy Derivative as a Model System

Preface: This technical guide was initially intended to provide an in-depth analysis of the theoretical and computational aspects of 2-Amino-4,5-diethoxybenzoic acid. However, a thorough review of the current scientific literature reveals a significant scarcity of detailed research, quantitative data, and established experimental protocols specifically for this diethoxy derivative. While its role as a synthetic intermediate is acknowledged, comprehensive theoretical and computational studies appear to be limited.[1]

In contrast, the closely related analog, 2-Amino-4,5-dimethoxybenzoic acid, is a well-documented compound with a considerable body of research available. Due to its structural similarity and the availability of extensive data, this guide will focus on 2-Amino-4,5-dimethoxybenzoic acid as a model system. The theoretical principles and computational methodologies discussed herein are directly applicable to the study of the diethoxy analog, and it is our hope that this guide will serve as a valuable resource for researchers interested in this class of compounds.

Introduction to 2-Amino-4,5-dimethoxybenzoic Acid

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is an aromatic organic compound that incorporates an amino group, two methoxy groups, and a carboxylic acid function on a benzene ring. This substitution pattern imparts a unique electronic and structural profile, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2] From a therapeutic perspective, it has been investigated for its potential anti-inflammatory and antioxidant properties and has shown promise in inhibiting the growth of certain cancer cells.[3]

Molecular Structure:

Caption: Molecular graph of 2-Amino-4,5-dimethoxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,5-dimethoxybenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5653-40-7 | [4] |

| Molecular Formula | C₉H₁₁NO₄ | [4] |

| Molecular Weight | 197.19 g/mol | [4] |

| Appearance | White, beige, or gray to brown crystalline powder | [3] |

| Melting Point | 169-173 °C (decomposes) | [5] |

| Boiling Point | 334.28 °C (rough estimate) | [5] |

| Density | 1.3075 g/cm³ (rough estimate) | [5] |

| Solubility | Soluble in Methanol and Water | [5] |

| SMILES | COc1cc(C(=O)O)c(N)cc1OC | |

| InChI | 1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) |

Synthesis Protocols

Several synthetic routes for 2-Amino-4,5-dimethoxybenzoic acid have been reported. A common and effective method involves the reduction of a nitro-substituted precursor.

Protocol: Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate

This protocol is adapted from a general procedure for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.[2][4]

Workflow Diagram:

Caption: Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Detailed Steps:

-

Alkaline Hydrolysis:

-

Dissolve 48.13 g (0.729 mol) of KOH pellets (85% purity) in 250 ml of ice water.

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution.

-

Heat the resulting green suspension to 70 °C. The solution will turn dark red.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the solution to room temperature.

-

-

First Acidification:

-

Adjust the pH of the solution to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

-

-

Catalytic Hydrogenation:

-

Hydrogenate the resulting red suspension with 1 g of 10% Pd/C at 50 °C and 3.5 bar until the reaction ceases.

-

-

Work-up and Isolation:

-

Filter the hydrogenation solution.

-

Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.

-

Stir the resulting light green suspension for 30 minutes at room temperature.

-

Cool the suspension to 5 °C and stir for an additional 30 minutes.

-

Filter the product, wash it with two portions of 125 ml of ice water.

-

Dry the product in a vacuum oven at 55 °C for 12 hours.

-

Expected Yield: This procedure is reported to yield approximately 35.18 g (83% of theory) of light grey crystalline product.[2]

Theoretical and Computational Studies

Conceptual Workflow for Theoretical Analysis:

Caption: A typical workflow for the computational analysis of a benzoic acid derivative.

Key Areas of Investigation:

-

Geometric Parameters: DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.

-

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about intramolecular interactions, charge transfer, and hyperconjugative effects.

-

-

Acidity (pKa) Prediction: Computational methods can be used to predict the pKa of the carboxylic acid group, which is influenced by the electronic effects of the amino and alkoxy substituents.[6][7]

-

Molecular Docking: For drug development applications, molecular docking simulations can be performed to predict the binding affinity and interaction modes of the molecule with a biological target, such as an enzyme or receptor.

Potential Applications and Future Research

2-Amino-4,5-dimethoxybenzoic acid and its analogs, including the diethoxy derivative, are of interest for several applications:

-

Pharmaceutical Synthesis: As versatile intermediates, they are used in the synthesis of a variety of bioactive molecules.

-

Drug Discovery: The core structure may serve as a scaffold for the development of new therapeutic agents, particularly those targeting inflammatory pathways or exhibiting anticancer activity.[3]

-

Materials Science: The electronic properties of these molecules may be of interest in the development of organic electronic materials.

Future research on this compound should focus on:

-

Detailed Synthesis and Characterization: Publication of detailed and reproducible synthetic protocols and thorough characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray Crystallography).

-

Experimental and Computational Studies: A systematic investigation of its physicochemical properties, supported by computational modeling to understand its electronic structure and reactivity.

-

Biological Evaluation: Screening for a range of biological activities to explore its therapeutic potential.

By building upon the knowledge of the well-studied 2-Amino-4,5-dimethoxybenzoic acid, a deeper understanding of the properties and potential of the diethoxy analog can be achieved, paving the way for its application in various fields of research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

The Obscure Genesis of 2-Amino-4,5-diethoxybenzoic Acid: A Technical Guide to a Plausible Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Historical Context

While 2-Amino-4,5-diethoxybenzoic acid is recognized as a useful building block in medicinal and agricultural chemistry, its specific discovery and developmental history are not well-documented in scientific literature. In contrast, the history and synthesis of related compounds, such as p-aminobenzoic acid (PABA), have been known since the late 19th century.[2][3] The core structure of aminobenzoic acids is a key pharmacophore present in a wide array of therapeutic agents.[4] The diethoxy substitution pattern of the target molecule suggests a development path stemming from research into alkoxy-substituted aromatic compounds, likely aimed at modifying the physicochemical properties of a parent molecule for drug discovery purposes.

Due to the lack of direct historical data, this guide will focus on a proposed, logical synthesis of this compound. The outlined procedures are derived from established methods for the synthesis of analogous compounds, such as 2-Amino-4,5-dimethoxybenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available 3,4-diethoxytoluene. The pathway involves:

-

Nitration: Introduction of a nitro group at the ortho-position to the methyl group of 3,4-diethoxytoluene.

-

Oxidation: Conversion of the methyl group of the nitrated intermediate to a carboxylic acid.

-

Reduction: Reduction of the nitro group to a primary amine to yield the final product.

This approach is analogous to established syntheses of similar substituted aminobenzoic acids.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 4,5-Diethoxy-2-nitrotoluene

Principle: This step involves the electrophilic nitration of 3,4-diethoxytoluene. The electron-donating ethoxy groups activate the aromatic ring, directing the incoming nitro group to the ortho and para positions relative to them. The position ortho to the methyl group and meta to one of the ethoxy groups is sterically and electronically favored.

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diethoxytoluene (1 equivalent) in glacial acetic acid (5 volumes).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 5-10 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into ice-water (10 volumes) with vigorous stirring.

-

A yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to yield crude 4,5-diethoxy-2-nitrotoluene.

-

Recrystallize the crude product from ethanol to obtain the purified product.

Step 2: Synthesis of 4,5-Diethoxy-2-nitrobenzoic acid

Principle: This step involves the oxidation of the methyl group of 4,5-diethoxy-2-nitrotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Procedure:

-

To a 500 mL round-bottom flask fitted with a reflux condenser, add 4,5-diethoxy-2-nitrotoluene (1 equivalent), water (10 volumes), and a small amount of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of potassium permanganate (3 equivalents) in water (5 volumes) portion-wise over 2-3 hours.

-

After the addition is complete, continue refluxing until the purple color of the permanganate disappears.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

A pale-yellow solid of 4,5-diethoxy-2-nitrobenzoic acid will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

Principle: This final step involves the reduction of the nitro group of 4,5-diethoxy-2-nitrobenzoic acid to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Procedure:

-

In a hydrogenation vessel, dissolve 4,5-diethoxy-2-nitrobenzoic acid (1 equivalent) in ethanol (10 volumes).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 3-4 bar).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and properties of analogous reactions.

| Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Product | Hypothetical Yield (%) | Hypothetical Melting Point (°C) |

| 1 | 3,4-Diethoxytoluene | HNO₃, H₂SO₄ | Glacial Acetic Acid | 0-10 °C, 2 h | 4,5-Diethoxy-2-nitrotoluene | 85 | 60-62 |

| 2 | 4,5-Diethoxy-2-nitrotoluene | KMnO₄ | Water | Reflux, 4-6 h | 4,5-Diethoxy-2-nitrobenzoic acid | 75 | 185-187 |

| 3 | 4,5-Diethoxy-2-nitrobenzoic acid | H₂, 10% Pd/C | Ethanol | RT, 3-4 bar H₂, 4-8 h | This compound | 90 | 165-168 |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the discovery and synthesis of this compound. While the historical origins of this specific molecule remain obscure, its synthesis can be logically deduced from established chemical principles and analogous transformations. The detailed protocols, tabulated data, and visual workflow presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and chemical development, enabling the practical synthesis and further exploration of this and related compounds. It is recommended that any experimental work based on these proposed protocols be conducted with appropriate safety precautions and analytical monitoring.

References

Chemical structure and IUPAC name of 2-Amino-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid featuring an amine and two ethoxy groups on the benzene ring. While detailed experimental data and comprehensive peer-reviewed studies on this specific molecule are not widely available in public databases, its structural analogue, 2-Amino-4,5-dimethoxybenzoic acid, is well-documented as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides the foundational chemical information for this compound, drawing structural and functional parallels with its dimethoxy counterpart to infer its potential applications and characteristics.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to define its structure and formal nomenclature.

Chemical Structure:

The chemical structure of this compound consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. An amino group (-NH2) is located at position 2. Two ethoxy groups (-OCH2CH3) are substituted at positions 4 and 5.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | Calculated |

| Molecular Weight | 225.24 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Expected to have low solubility in water, higher in organic solvents | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| CAS Number | Not available | - |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on the known synthesis of its dimethoxy analogue. The general approach involves the reduction of a nitro group to an amine.

Hypothetical Synthesis Workflow:

This diagram illustrates a potential pathway for the synthesis of this compound, starting from a nitrated precursor.

Caption: A potential synthetic workflow for this compound.

The reactivity of this compound is dictated by its functional groups: the aromatic amine, the carboxylic acid, and the ethoxy groups. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The electron-donating nature of the amino and ethoxy groups activates the benzene ring towards electrophilic substitution.

Potential Applications in Drug Development

Based on the applications of its structural analogues, this compound is anticipated to be a valuable intermediate in pharmaceutical and agrochemical research.[1]

Role as a Chemical Intermediate:

This compound serves as a building block for the synthesis of more complex molecules with potential biological activity.[1] Its structure provides a scaffold that can be modified to interact with specific biological targets.

Inferred Biological Relevance:

Given that its dimethoxy counterpart has been investigated for anti-inflammatory and antioxidant properties, it is plausible that this compound could be explored for similar therapeutic areas. The ethoxy groups, being slightly more lipophilic than methoxy groups, may alter the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

Logical Relationship for Drug Discovery:

The following diagram outlines the logical progression from a chemical intermediate to a potential drug candidate.

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. While comprehensive data is currently sparse, its structural similarity to well-studied analogues suggests its utility as a synthetic intermediate. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and investigate its biological activities. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

Navigating the Safety Landscape of 2-Amino-4,5-disubstituted Benzoic Acids: A Technical Guide

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known hazards and safe handling practices associated with 2-Amino-4,5-dimethoxybenzoic acid.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Amino-4,5-dimethoxybenzoic acid is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 5653-40-7 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₄ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][3] |

| Appearance | Brown, White to Gray to Brown powder/crystal | [4] |

| Melting Point | 169-173 °C (decomposes) | [2][3][5] |

| Boiling Point | 334.28 °C (rough estimate) | [2] |

| Solubility | Soluble in Methanol and Water | [2] |

| Density | 1.3075 (rough estimate) | [2] |

Safety and Hazard Information

2-Amino-4,5-dimethoxybenzoic acid is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictogram:

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific use to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[8] |

| Skin and Body Protection | Standard laboratory coat.[8] |

| Respiratory Protection | For procedures that may generate dust, a NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[8] |

Storage

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

Experimental Protocols

General Handling Protocol

This protocol outlines the basic steps for safely handling 2-Amino-4,5-dimethoxybenzoic acid in a laboratory setting.

-

Preparation and Engineering Controls:

-

Handling the Chemical:

-

Personal Hygiene:

Spill and Disposal Protocol

-

Spill Response:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Follow the procedure for small spills.

-

Provide ventilation.[6]

-

-

Waste Disposal:

-

Dispose of waste material in accordance with national and local regulations.[8]

-

Do not empty into drains.[8]

-

Contaminated packaging should be treated as the chemical itself.[8]

-

For containers of highly toxic chemicals (if applicable), the first three rinses must be collected and disposed of as hazardous waste.[10]

-

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[6] |

Toxicological Information

Detailed toxicological studies for 2-Amino-4,5-dimethoxybenzoic acid are not widely available. The primary known effects are irritation to the skin, eyes, and respiratory system.

Visualizing Laboratory Safety Workflows

The following diagrams illustrate key workflows for handling chemical reagents like 2-Amino-4,5-dimethoxybenzoic acid.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 4. 2-Amino-4,5-dimethoxybenzoic acid CAS#: 5653-40-7 [m.chemicalbook.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Methodological & Application

Synthesis of 2-Amino-4,5-diethoxybenzoic Acid: A Detailed Protocol for Pharmaceutical and Research Applications

Application Note: The synthesis of 2-amino-4,5-diethoxybenzoic acid from its nitro precursor, 2-nitro-4,5-diethoxybenzoic acid, is a critical transformation in the development of various pharmaceutical and agrochemical agents. This document provides a detailed protocol for this reduction reaction, tailored for researchers, scientists, and professionals in drug development. This compound serves as a versatile intermediate, valued for its unique chemical properties that enhance solubility and reactivity in subsequent synthetic steps.[1] Its applications are widespread, ranging from the synthesis of agents targeting inflammatory diseases to its use in biochemical research for investigating enzyme inhibition and metabolic pathways.[1]

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of 2-nitro-4,5-diethoxybenzoic acid to this compound via catalytic hydrogenation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Nitro-4,5-diethoxybenzoic acid | Reagent | Commercially Available | Starting material |

| 10% Palladium on Carbon (Pd/C) | Catalyst | Commercially Available | Catalyst |

| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent |

| Hydrogen (H₂) gas | High Purity | Gas Cylinder | Reducing agent |

| Nitrogen (N₂) gas | High Purity | Gas Cylinder | Inert gas |

| Celite® or suitable filter aid | --- | Commercially Available | For filtration |

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Glass reaction flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable glass reaction flask, dissolve 2-nitro-4,5-diethoxybenzoic acid in a sufficient volume of ethanol.

-

Catalyst Addition: To this solution, carefully add 10% Pd/C catalyst. The typical catalyst loading is 1-5 mol% relative to the nitro compound.

-

Hydrogenation: Place the reaction flask in a Parr hydrogenator. Seal the apparatus and purge the system with nitrogen gas to remove any air. Subsequently, purge the system with hydrogen gas.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to approximately 3.5 bar (50 psi).[2][3] Begin stirring and heat the reaction mixture to 50°C.[2][3]

-

Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a tan crystalline powder.[1]

Expected Yield: Based on analogous reactions with the dimethoxy derivative, a yield of approximately 83% can be expected.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis, with data for the analogous dimethoxy compound provided for reference.

| Parameter | Value (Diethoxy Compound) | Value (Dimethoxy Analog) | Reference |

| Starting Material | 2-Nitro-4,5-diethoxybenzoic acid | 2-Nitro-4,5-dimethoxybenzoic acid | - |

| Product | This compound | 2-Amino-4,5-dimethoxybenzoic acid | - |

| Molecular Weight of Product | 225.24 g/mol | 197.19 g/mol | [1] |

| Melting Point of Product | 140-145 °C | 169-173 °C | [1] |

| Catalyst | 10% Pd/C | 10% Pd/C | [2][3] |

| Solvent | Ethanol | Water/Methanol | [3] |

| Hydrogen Pressure | ~3.5 bar | 3.5 bar | [2][3] |

| Reaction Temperature | ~50 °C | 50 °C | [2][3] |

| Expected Yield | High | ~83% | [2][4] |

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Application Notes and Protocols: 2-Amino-4,5-diethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-diethoxybenzoic acid is a valuable aromatic building block in organic synthesis, primarily utilized as a key intermediate in the preparation of various heterocyclic compounds with significant biological and pharmaceutical activities. Its structure, featuring an anthranilic acid core with two activating ethoxy groups, makes it an excellent precursor for the synthesis of quinazolinones and other related scaffolds. These resulting molecules have shown potential in medicinal chemistry, including applications as kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules. While specific experimental data for the diethoxy derivative is limited in published literature, the protocols for the closely related and well-documented 2-amino-4,5-dimethoxybenzoic acid are presented as a strong predictive model for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dimethoxy analog are presented in Table 1 for comparison.

| Property | This compound | 2-Amino-4,5-dimethoxybenzoic acid |

| CAS Number | 20197-72-2 | 5653-40-7 |

| Molecular Formula | C₁₁H₁₅NO₄ | C₉H₁₁NO₄ |

| Molecular Weight | 225.24 g/mol | 197.19 g/mol |

| Appearance | Tan crystalline powder | White to off-white crystalline powder |

| Melting Point | 140-145 °C | 169-173 °C (dec.)[1] |

| Solubility | Data not readily available | Soluble in Methanol and Water[1] |

Core Application: Synthesis of Quinazolinone Derivatives

A primary application of this compound is in the synthesis of 6,7-diethoxyquinazolinones. These heterocycles are of significant interest in drug discovery, as the quinazolinone scaffold is present in numerous approved drugs. The general synthetic approach involves the cyclocondensation of the anthranilic acid derivative with a suitable one-carbon source.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of quinazolinone derivatives from this compound.

Caption: General workflow for quinazolinone synthesis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 6,7-dimethoxy-substituted quinazolinones. These methods are expected to be readily applicable to this compound with minor optimization of reaction conditions.

Protocol 1: Synthesis of 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

This protocol describes the cyclization of this compound with urea to form the corresponding quinazolinedione.

Reaction Scheme:

Materials:

-

This compound

-

Urea

-

High-boiling point solvent (e.g., paraffin oil or diphenyl ether)

Procedure:

-

Combine this compound (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

-

Add a high-boiling point solvent to create a slurry.

-

Heat the mixture to 180-200 °C with stirring.

-

Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data (Analogous Reaction):

The synthesis of the dimethoxy analog, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, proceeds in high yield.

| Starting Material | Product | Reagents | Yield |

| 2-Amino-4,5-dimethoxybenzoic acid | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | Urea, Heat | ~90% |

Protocol 2: Synthesis of 2,4-Dichloro-6,7-diethoxyquinazoline

This protocol details the chlorination of the quinazolinedione to produce a versatile intermediate for further functionalization.

Reaction Scheme:

Materials:

-

6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (10-15 eq).

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the cooled residue onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data (Analogous Reaction):

| Starting Material | Product | Reagents | Yield |

| 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl₃, N,N-Dimethylaniline | >90% |

Protocol 3: Synthesis of Bioactive 4-Anilinoquinazoline Derivatives